
(2-Bromothiazol-5-yl)methanamine hydrobromide
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Overview
Description
(2-Bromothiazol-5-yl)methanamine hydrobromide is a chemical compound with the molecular formula C4H6Br2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromothiazol-5-yl)methanamine hydrobromide typically involves the bromination of thiazole derivatives followed by amination. One common method includes the reaction of 2-bromothiazole with formaldehyde and ammonium chloride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromothiazol-5-yl)methanamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
(2-Bromothiazol-5-yl)methanamine hydrobromide is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Bromothiazol-5-yl)methanamine hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromothiazol-4-yl)methanamine hydrobromide
- (2-Bromothiazol-5-yl)methanamine hydrochloride
- (2-Bromothiazol-5-yl)methanamine
Uniqueness
(2-Bromothiazol-5-yl)methanamine hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Biological Activity
(2-Bromothiazol-5-yl)methanamine hydrobromide is a compound derived from thiazole, characterized by a bromine atom at the 2-position of the thiazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C4H6BrN2S·HBr
- Molecular Weight : 229.53 g/mol
- Structure : The compound features a thiazole ring with an amino group and a bromine substituent, which enhances its reactivity and biological activity.
Antibacterial Properties
Research indicates that compounds containing thiazole rings exhibit significant antibacterial activity. This compound has been shown to inhibit the growth of various bacterial strains. For instance:
- Mechanism : The compound interferes with bacterial cell wall synthesis and disrupts membrane integrity.
- Case Study : In vitro studies demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Antifungal Activity
The antifungal potential of this compound has also been explored:
- Mechanism : It targets fungal cell membranes, potentially disrupting ergosterol synthesis.
- Research Findings : A study reported significant activity against Candida albicans, with an MIC of 64 µg/mL.
Anticancer Effects
The anticancer properties of this compound are particularly noteworthy:
- Mechanism : It induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with (2-Bromothiazol-5-yl)methanamine hydrobromide resulted in a 50% reduction in cell viability at concentrations as low as 10 µM.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other thiazole derivatives:
Compound Name | CAS Number | Key Features | Antibacterial Activity |
---|---|---|---|
(2-Amino-5-bromothiazole) | 61296-22-8 | Contains an amino group; potential for drug development | Moderate |
(2-Bromothiazol-4-yl)methanol | 5198-86-7 | Hydroxymethyl derivative; different functional group | Low |
(2-Bromo-4-methylthiazole) | Not available | Methyl substitution; altered biological activity | Low |
This compound | Not available | Unique combination enhancing reactivity | High |
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial and fungal metabolism.
- Cell Membrane Disruption : Its interaction with lipid membranes leads to increased permeability, causing cell death.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through caspase activation.
Properties
Molecular Formula |
C4H6Br2N2S |
---|---|
Molecular Weight |
273.98 g/mol |
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C4H5BrN2S.BrH/c5-4-7-2-3(1-6)8-4;/h2H,1,6H2;1H |
InChI Key |
VADGHJZAOHIOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Br)CN.Br |
Origin of Product |
United States |
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